Cas no 915799-67-6 (1-Benzyloxy-4-(difluoromethyl)benzene)

1-Benzyloxy-4-(difluoromethyl)benzene structure
915799-67-6 structure
Product Name:1-Benzyloxy-4-(difluoromethyl)benzene
CAS-Nr.:915799-67-6
MF:C14H12F2O
MW:234.241291046143
CID:748429
PubChem ID:54772391
Update Time:2024-10-26

1-Benzyloxy-4-(difluoromethyl)benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzene, 1-(difluoromethyl)-4-(phenylmethoxy)-
    • 1-(difluoromethyl)-4-phenylmethoxybenzene
    • 1-(Difluoromethyl)-4-(phenylmethoxy)benzene (ACI)
    • 1-(Benzyloxy)-4-(difluoromethyl)benzene
    • 1-Benzyloxy-4-(difluoromethyl)benzene
    • BBL104175
    • LFDJCWRYXCAVSC-UHFFFAOYSA-N
    • AU-004/43501768
    • N12269
    • SCHEMBL15270473
    • DTXSID00716750
    • 915799-67-6
    • MFCD18803519
    • 5-CF2H
    • AKOS005258995
    • PS-7665
    • C14H12F2O
    • SB85516
    • 1-(Benzyloxy)-4-(difluoromethyl)benzene97%
    • 1-Benzyloxy-4-(difluoromethyl)benzene, AldrichCPR
    • Benzyl 4-(difluoromethyl)phenyl ether, 4-(Benzyloxy)benzal fluoride, 4-(Benzyloxy)-alpha,alpha-difluorotoluene
    • STL557989
    • Inchi: 1S/C14H12F2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2
    • InChI-Schlüssel: LFDJCWRYXCAVSC-UHFFFAOYSA-N
    • Lächelt: FC(C1C=CC(OCC2C=CC=CC=2)=CC=1)F

Berechnete Eigenschaften

  • Genaue Masse: 234.08562133g/mol
  • Monoisotopenmasse: 234.08562133g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 206
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topologische Polaroberfläche: 9.2Ų

Experimentelle Eigenschaften

  • Farbe/Form: NA
  • Dichte: 1.2±0.1 g/cm3
  • Siedepunkt: 323.6±42.0 °C at 760 mmHg
  • Flammpunkt: 189.2±23.2 °C

1-Benzyloxy-4-(difluoromethyl)benzene Sicherheitsinformationen

1-Benzyloxy-4-(difluoromethyl)benzene Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B888961-5g
1-(Benzyloxy)-4-(difluoromethyl)benzene
915799-67-6 ≥97%
5g
2,185.20 2021-05-17
TRC
B685558-50mg
1-Benzyloxy-4-(difluoromethyl)benzene
915799-67-6
50mg
$ 50.00 2022-06-06
TRC
B685558-100mg
1-Benzyloxy-4-(difluoromethyl)benzene
915799-67-6
100mg
$ 65.00 2022-06-06
TRC
B685558-500mg
1-Benzyloxy-4-(difluoromethyl)benzene
915799-67-6
500mg
$ 210.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
059627-1g
1-Benzyloxy-4-(difluoromethyl)benzene
915799-67-6 97%
1g
3039CNY 2021-05-07
Apollo Scientific
PC49551-1g
1-(Benzyloxy)-4-(difluoromethyl)benzene
915799-67-6 98%
1g
£90.00 2023-04-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
059627-1g
1-Benzyloxy-4-(difluoromethyl)benzene
915799-67-6 97%
1g
3039.0CNY 2021-07-13
Key Organics Ltd
PS-7665-1MG
1-(Benzyloxy)-4-(difluoromethyl)benzene
915799-67-6 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
PS-7665-5MG
1-(Benzyloxy)-4-(difluoromethyl)benzene
915799-67-6 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
PS-7665-10MG
1-(Benzyloxy)-4-(difluoromethyl)benzene
915799-67-6 >90%
10mg
£63.00 2025-02-09

1-Benzyloxy-4-(difluoromethyl)benzene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Cuprous iodide ,  Cesium fluoride Solvents: N-Methyl-2-pyrrolidone ;  24 h, 120 °C
Referenz
Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides
Fier, Patrick S.; et al, Journal of the American Chemical Society, 2012, 134(12), 5524-5527

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydroquinone ,  Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  rt → 110 °C; 48 h, 110 °C
Referenz
Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium
Feng, Zhang; et al, Nature Chemistry, 2017, 9(9), 918-923

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Diphenyl sulfide ,  Potassium fluoride ,  Selectfluor Solvents: Acetonitrile ,  Toluene ;  6 h, 110 °C
1.2 Reagents: Water
Referenz
Ph2S/selectfluor-promoted deoxydifluorination of aldehydes
He, Guowen; et al, Tetrahedron, 2021, 83,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ;  3 d, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referenz
Minimal Self-Immolative Probe for Multimodal Fluoride Detection
Gabrielli, Luca; et al, Journal of Organic Chemistry, 2016, 81(22), 10715-10720

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
1.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ;  1 h, rt
Referenz
[Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation
Zhao, Haiwei; et al, Angewandte Chemie, 2022, 61(42),

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  6 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ;  rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 h, rt
Referenz
Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs
Hanson, Sarah R.; et al, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ;  rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 h, rt
Referenz
Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs
Hanson, Sarah R.; et al, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Calcium hydroxide ,  1,3-Cyclopentanedione ,  Water Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: p-Xylene ;  3 h, 90 °C; 90 °C → rt
Referenz
Pd-Catalyzed Transfer of Difluorocarbene
Deng, Xiao-Yun; et al, Organic Letters, 2016, 18(17), 4384-4387

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chlorosilver Solvents: Toluene ;  6 h, 80 °C
Referenz
Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides
Gu, Yang; et al, Nature Communications, 2014, 5,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  4-(Dimethylamino)pyridine ,  Bis(triphenylphosphine) nickel dibromide ,  5,5′-Dibromo-2,2′-bipyridine Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  17 h, 80 °C
Referenz
Nickel-Catalyzed Difluoromethylation of Arylboronic Acids with Bromodifluoromethane
Fu, Xia-Ping; et al, Chinese Journal of Chemistry, 2018, 36(2), 143-146

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ;  24 h, 80 °C
Referenz
Nickel-catalyzed direct difluoromethylation of aryl boronic acids with BrCF2H
Sheng, Jie; et al, Organic Chemistry Frontiers, 2018, 5(4), 606-610

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydroquinone ,  Potassium carbonate Catalysts: Styrene ,  Dichlorobis(triphenylphosphine)palladium ,  Iron(III) acetylacetonate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  24 h, 80 °C
Referenz
Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoroacetate
Feng, Zhang; et al, Organic Letters, 2016, 18(1), 44-47

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ,  1,4-Dioxane ;  24 h, 100 °C
Referenz
Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides
Garcia-Dominguez, Patricia, Organometallics, 2021, 40(17), 2923-2928

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  6 h, rt
1.2 5 min, rt
2.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
2.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ;  1 h, rt
Referenz
[Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation
Zhao, Haiwei; et al, Angewandte Chemie, 2022, 61(42),

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ,  1,4-Dioxane ;  24 h, 100 °C
Referenz
Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides
Garcia-Dominguez, Patricia, Organometallics, 2021, 40(17), 2923-2928

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Thiodiglycol ,  Sodium tetrachloroaurate Solvents: Methanol ,  Water ;  0 °C
1.2 Solvents: Methanol ,  Dichloromethane ;  0 °C; overnight, 25 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
3.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ,  1,4-Dioxane ;  24 h, 100 °C
Referenz
Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides
Garcia-Dominguez, Patricia, Organometallics, 2021, 40(17), 2923-2928

1-Benzyloxy-4-(difluoromethyl)benzene Raw materials

1-Benzyloxy-4-(difluoromethyl)benzene Preparation Products

1-Benzyloxy-4-(difluoromethyl)benzene Lieferanten

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Amadis Chemical Company Limited
(CAS:915799-67-6)1-Benzyloxy-4-(difluoromethyl)benzene
A1241317
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Preis ($):298
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